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Compound of Interest

Compound Name:
2-((tert-

Butyldiphenylsilyl)oxy)acetic acid

Cat. No.: B1313688 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on 2-((tert-
Butyldiphenylsilyl)oxy)acetic acid, a key building block in the synthesis of advanced

therapeutic agents. The document details its chemical properties, its application in the

formation of Proteolysis-targeting chimeras (PROTACs), and a general experimental protocol

for its use.

Core Chemical Properties
2-((tert-Butyldiphenylsilyl)oxy)acetic acid is a carboxylic acid functionalized with a bulky tert-

butyldiphenylsilyl (TBDPS) protecting group. This silyl ether provides significant steric

hindrance and is notably stable under a range of chemical conditions, making it a valuable

component in multi-step organic synthesis.
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Property Value Citation

Molecular Formula C₁₈H₂₂O₃Si [1][2][3]

Molecular Weight 314.45 g/mol [1][4]

CAS Number 76271-74-4 [1]

Appearance Inquire with supplier

Purity Typically ≥97% [1][2]

Application in PROTAC Synthesis
This molecule is primarily utilized as a linker or a component of a linker in the synthesis of

PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein (Protein

of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent

degradation of the POI by the proteasome.

The 2-((tert-Butyldiphenylsilyl)oxy)acetic acid serves as a precursor to a linker that

connects the POI-binding ligand to the E3 ligase-binding ligand. The carboxylic acid moiety

allows for facile amide bond formation with an amine-containing ligand, while the TBDPS group

protects a hydroxyl group that can be deprotected in a later step to reveal a reactive site for

conjugation with the second ligand. The stability of the TBDPS group is advantageous, as it

can withstand various reaction conditions used to modify other parts of the molecule before its

strategic removal.

Logical Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC,

starting with the coupling of 2-((tert-Butyldiphenylsilyl)oxy)acetic acid to an E3 ligase ligand.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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